molecular formula C17H18ClN3O3 B4997118 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide

Cat. No. B4997118
M. Wt: 347.8 g/mol
InChI Key: YNDDPQXHKUWVBM-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide, also known as CNPPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, such as signal transduction, gene expression, and cell proliferation.

Mechanism of Action

The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves the binding of the compound to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This compound has been shown to be a potent and selective inhibitor of PKC, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and neurodegenerative diseases. This compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical development.

Advantages and Limitations for Lab Experiments

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has several advantages for lab experiments, including its potency, selectivity, and minimal off-target effects. It can be used to study the role of PKC in various cellular processes and diseases, and to identify novel PKC substrates and signaling pathways. However, this compound also has some limitations, including its solubility and stability, which can affect its activity and bioavailability. It is important to optimize the experimental conditions for this compound to obtain reliable and reproducible results.

Future Directions

There are several future directions for the use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide in scientific research. One direction is to study the role of PKC in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to identify novel PKC substrates and signaling pathways that can be targeted for therapeutic intervention. Additionally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves several steps, starting from the reaction of 2-chloro-4-nitroaniline with 3-bromopropylamine in the presence of a base to yield 3-[(2-chloro-4-nitrophenyl)amino]propylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, and the compound has been characterized using various spectroscopic and analytical techniques.

Scientific Research Applications

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has been extensively used in scientific research to study the role of PKC in various cellular processes and diseases. PKC is a family of serine/threonine kinases that regulates the activity of numerous proteins by phosphorylation. It has been implicated in the pathogenesis of cancer, diabetes, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, leading to the identification of novel PKC substrates and signaling pathways.

properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-12-3-5-13(6-4-12)17(22)20-10-2-9-19-16-8-7-14(21(23)24)11-15(16)18/h3-8,11,19H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDPQXHKUWVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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